molecular formula C14H15F2N3O2 B7026024 N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B7026024
M. Wt: 295.28 g/mol
InChI Key: HQFXXKYCCTXJRT-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoroethyl group, and a benzimidazole core. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-18-11-6-8(2-5-10(11)17-14(18)21)13(20)19(7-12(15)16)9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXXKYCCTXJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)N(CC(F)F)C3CC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Incorporation of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using difluoroethyl halides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-(2,2-difluoroethyl)-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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